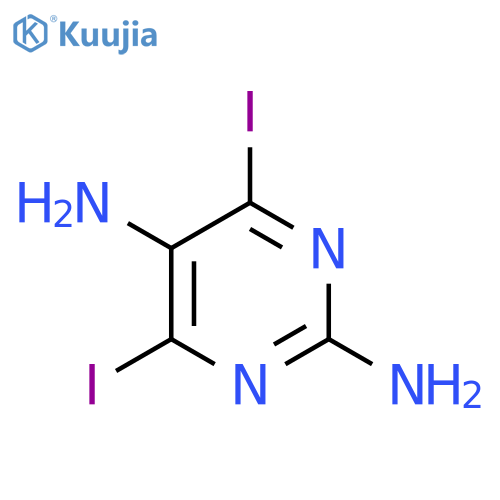Cas no 2377034-69-8 (Diiodopyrimidine-2,5-diamine)

Diiodopyrimidine-2,5-diamine structure
商品名:Diiodopyrimidine-2,5-diamine
Diiodopyrimidine-2,5-diamine 化学的及び物理的性質
名前と識別子
-
- 4,6-Diiodopyrimidine-2,5-diamine
- 2377034-69-8
- EN300-7447140
- diiodopyrimidine-2,5-diamine
- Diiodopyrimidine-2,5-diamine
-
- インチ: 1S/C4H4I2N4/c5-2-1(7)3(6)10-4(8)9-2/h7H2,(H2,8,9,10)
- InChIKey: BXJNGZXJNZXGCO-UHFFFAOYSA-N
- ほほえんだ: IC1C(=C(N=C(N)N=1)I)N
計算された属性
- せいみつぶんしりょう: 361.85254g/mol
- どういたいしつりょう: 361.85254g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 110
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.5
- トポロジー分子極性表面積: 77.8Ų
Diiodopyrimidine-2,5-diamine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7447140-2.5g |
diiodopyrimidine-2,5-diamine |
2377034-69-8 | 95.0% | 2.5g |
$1454.0 | 2025-03-11 | |
| Enamine | EN300-7447140-10.0g |
diiodopyrimidine-2,5-diamine |
2377034-69-8 | 95.0% | 10.0g |
$3191.0 | 2025-03-11 | |
| 1PlusChem | 1P028IWQ-5g |
diiodopyrimidine-2,5-diamine |
2377034-69-8 | 95% | 5g |
$2722.00 | 2024-05-23 | |
| 1PlusChem | 1P028IWQ-10g |
diiodopyrimidine-2,5-diamine |
2377034-69-8 | 95% | 10g |
$4006.00 | 2024-05-23 | |
| Aaron | AR028J52-50mg |
diiodopyrimidine-2,5-diamine |
2377034-69-8 | 95% | 50mg |
$265.00 | 2025-02-16 | |
| Aaron | AR028J52-500mg |
diiodopyrimidine-2,5-diamine |
2377034-69-8 | 95% | 500mg |
$822.00 | 2025-02-16 | |
| Aaron | AR028J52-1g |
diiodopyrimidine-2,5-diamine |
2377034-69-8 | 95% | 1g |
$1047.00 | 2025-02-16 | |
| Aaron | AR028J52-10g |
diiodopyrimidine-2,5-diamine |
2377034-69-8 | 95% | 10g |
$4413.00 | 2023-12-15 | |
| 1PlusChem | 1P028IWQ-100mg |
diiodopyrimidine-2,5-diamine |
2377034-69-8 | 95% | 100mg |
$369.00 | 2024-05-23 | |
| Enamine | EN300-7447140-0.25g |
diiodopyrimidine-2,5-diamine |
2377034-69-8 | 95.0% | 0.25g |
$367.0 | 2025-03-11 |
Diiodopyrimidine-2,5-diamine 関連文献
-
Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412
-
N. N. Bhuvan Kumar,Manab Chakravarty,K. C. Kumara Swamy New J. Chem., 2006,30, 1614-1620
-
Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219
-
Ping Tong Food Funct., 2020,11, 628-639
2377034-69-8 (Diiodopyrimidine-2,5-diamine) 関連製品
- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)
- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)
- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)
- 2137482-60-9(8,8-Difluoro-4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)
- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)
- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)
- 2141327-07-1(benzyl N-3-(4-fluorophenyl)-2-hydroxypropylcarbamate)
- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)
- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)
- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)
推奨される供給者
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量